DuP-697 is a synthetic compound classified as a diarylheterocycle. It is a potent and selective inhibitor of the inducible isoform of prostaglandin G/H synthase, also known as cyclooxygenase-2 (COX-2). [] This enzyme plays a key role in the production of prostaglandins, which are lipid compounds involved in various physiological processes, including inflammation and pain. DuP-697's ability to selectively inhibit COX-2 makes it a valuable tool for studying the role of COX-2 in these processes and for exploring its potential as a therapeutic target. [] DuP-697 has been extensively used in in vitro and in vivo research to investigate the role of COX-2 in various pathological conditions, including inflammation, cancer, and cardiovascular disease.
DuP-697 was developed as part of a series of compounds aimed at targeting COX-2, which is overexpressed in several pathological conditions, including inflammation and cancer. Its classification as a non-steroidal anti-inflammatory drug (NSAID) highlights its therapeutic potential in treating inflammatory diseases without the gastrointestinal side effects commonly associated with traditional NSAIDs like indomethacin .
The synthesis of DuP-697 involves several steps, primarily focusing on the construction of the thiophene ring and the introduction of various substituents that enhance its selectivity for COX-2.
Synthesis Methodology:
The synthesis has been optimized to yield DuP-697 in good yields while maintaining selectivity for COX-2 inhibition .
DuP-697 possesses a unique molecular structure characterized by:
The molecular formula for DuP-697 is C17H16BrFNO2S, with a molecular weight of approximately 394.33 g/mol. The presence of these substituents contributes to its lipophilicity and ability to penetrate biological membranes, including the blood-brain barrier, making it suitable for central nervous system applications .
DuP-697 primarily undergoes reactions typical of aryl halides and thiophenes:
The mechanism of action for DuP-697 involves:
This selective inhibition contributes to its therapeutic profile, minimizing gastrointestinal side effects often associated with non-selective NSAIDs.
DuP-697 exhibits several notable physical and chemical properties:
These properties are crucial for formulation development in pharmaceutical applications.
DuP-697 has been investigated for various scientific applications:
The quest for non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles accelerated following the landmark discovery of the cyclooxygenase-2 (COX-2) isoenzyme in 1991. Prior to this, non-selective NSAIDs like ibuprofen and aspirin inhibited both COX-1 (constitutive, gastroprotective) and COX-2 (inducible, pro-inflammatory) enzymes, leading to significant gastrointestinal toxicity. The identification of COX-2 as a distinct molecular target catalyzed a pharmaceutical race to develop isoform-specific inhibitors [1] [4].
DuP-697 (5-bromo-2-(4-fluorophenyl)-3-[4-(methylsulfonyl)phenyl]-thiophene) emerged unexpectedly during this era. Originally synthesized by DuPont in the 1980s as an anti-inflammatory agent, it demonstrated potent efficacy in preclinical models but lacked the ulcerogenic effects characteristic of existing NSAIDs. This unique safety profile remained mechanistically unexplained until the confirmation of COX-2 as a distinct entity. Post-1991, DuP-697 was rapidly identified as a highly selective COX-2 inhibitor, exhibiting an IC50 of 10 nM for COX-2 versus 800 nM for COX-1 [3] [7]. Its unique diaryl heterocyclic structure, featuring a central thiophene ring with 4-methylsulfonylphenyl and 4-fluorophenyl substituents, became the definitive pharmacophore for subsequent COX-2 inhibitor design. Crucially, DuP-697 served as the direct structural prototype for the first clinically approved coxibs: celecoxib (derived by replacing the thiophene with a pyrazole ring) and rofecoxib (using a furanone core) [1] [3].
Table 1: Key Milestones in Selective COX-2 Inhibitor Development
Time Period | Key Advancement | Role of DuP-697 |
---|---|---|
Pre-1991 | Non-selective NSAIDs dominate (e.g., Ibuprofen, Aspirin) | DuP-697 synthesized; shows anti-inflammatory efficacy without typical NSAID ulcers |
1991 | COX-2 enzyme cloned and characterized | Mechanism of DuP-697 explained: selective COX-2 inhibition |
Mid-1990s | Rational drug design of COX-2 inhibitors accelerates | DuP-697 structure used as template for Celecoxib & Rofecoxib |
1998-1999 | First COXIBs (Celecoxib, Rofecoxib) approved | Direct structural analogs of DuP-697 enter clinical use |
DuP-697’s enduring significance lies in its role as the quintessential model compound for elucidating the structural and biochemical principles governing COX-2 selectivity. Its diaryl heterocyclic scaffold, characterized by two vicinal aromatic rings (one bearing a methylsulfonyl group essential for selectivity) attached to a central heterocycle, established the core template for virtually all subsequent coxibs (celecoxib, rofecoxib, valdecoxib, etoricoxib, parecoxib) [1] [3] [4].
Structure-activity relationship (SAR) studies using DuP-697 analogs revealed critical determinants of selectivity:
X-ray crystallography and mutagenesis studies, often using DuP-697 or close analogs like SC-58125, pinpointed the molecular basis for selectivity: COX-2 possesses a larger, more flexible active site (~394 Å3) compared to COX-1 (~316 Å3). Key differences include:
DuP-697 also revealed a complex, time-dependent irreversible inhibition mechanism specific to COX-2. It binds reversibly to both enzymes initially but undergoes a slow, irreversible transition only within the COX-2 active site, attributed to the sulfonyl group's interaction with the Arg513-containing side pocket. Mutation of Val523 to isoleucine (making it COX-1-like) abolishes this irreversible step [1].
Table 2: Molecular Interactions of DuP-697 within the COX-2 Active Site
Structural Feature of DuP-697 | Amino Acid Residue in COX-2 | Type of Interaction | Functional Consequence |
---|---|---|---|
Sulfonyl Oxygen (SO2CH3) | Arg513 | Hydrogen Bonding & Ionic | Primary determinant of selectivity; anchors inhibitor in side pocket |
Sulfonyl Oxygen (SO2CH3) | His90, Gln192 | Hydrogen Bonding | Stabilizes binding; contributes to potency |
4-Fluorophenyl Ring | Tyr385, Phe518 | Hydrophobic/π-π Stacking | Positions molecule correctly in upper channel; steric constraints |
Central Thiophene Ring | Leu384, Tyr355 | Hydrophobic | Maintains orientation of aryl rings; low polarity crucial |
Bromine Atom | Hydrophobic Pocket (Val349, Leu352, Trp387) | Hydrophobic | Contributes to binding affinity; less critical than sulfonyl |
Beyond its pivotal role in defining COX-2 pharmacology, DuP-697 became an indispensable research tool due to its high selectivity and well-characterized actions:
Table 3: Key Research Applications Enabled by DuP-697
Research Domain | Key Finding Using DuP-697 | Significance |
---|---|---|
Oncology | Growth suppression & apoptosis induction in CML cells (K562 line & primary cells) via caspase-8 activation & G1-S arrest [2] | Validated COX-2 as viable cancer target; demonstrated COX-2 inhibition effects beyond inflammation |
Angiogenesis | Downregulation of VEGF expression in tumor models [5] | Revealed mechanism for anti-tumor effects; supported combo therapies with chemotherapeutics |
Neuropharmacology | Identification of constitutive COX-2 (COX-3) expression and function in CNS [1] [4] | Advanced understanding of COX-2 in pain, fever, neuroprotection, neurodegeneration |
Signal Transduction | Inhibition of PI3K/Akt pathway in tumor cells [5] | Uncovered link between COX-2 inhibition and major pro-survival signaling pathway |
Reproductive Biology | Tool for probing COX-2 role in ovulation, implantation, decidualization [6] | Helped dissect prostaglandin roles in reproduction separate from COX-1 functions |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7